2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Derivatives and Characterization
- Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and dioxopiperazine, have been prepared and characterized. These substances were analyzed using elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction, providing insights into their structural and chemical properties (Jansa, Macháček, & Bertolasi, 2006).
Stereoselective Hydrolysis
- The esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been hydrolyzed stereoselectively using animal liver acetone powders, resulting in the production of (S)-acid and the unreacted (R)-ester. This process has been facilitated using liver acetone powders from various animals like chicken, mouse, rat, and rabbit (Sánchez et al., 2001).
Synthesis and Alkylation
- The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors has been utilized for synthesizing tetrahydroisoquinolines. This method has been effective for the preparation of enantiomerically pure 1-substituted tetrahydroisoquinolines and is compared with other methods for synthesizing this group of alkaloids (Huber & Seebach, 1987).
PPARγ Agonists
- A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists. One derivative, KY-021, has shown potential as an efficacious and safe drug for diabetes, exhibiting potent activity in reducing plasma glucose and triglyceride levels (Azukizawa et al., 2008).
Novel Synthesis Approaches
- Efficient synthesis routes for several novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed. These synthesis methods use a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing innovative approaches in the field of organic synthesis (Kotha & Banerjee, 2007).
Triple Action Lead Compounds
- Some derivatives have been synthesized with triple actions: PPARα/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. These compounds, such as (S)-2-(2,4-Hexadienoyl)-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are being evaluated as lead compounds for new anti-diabetic drugs (Otake et al., 2012).
Novel Series of PPARγ Agonists
- Another study replicated the identification of (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a PPARγ agonist with significant potential for diabetes treatment, reinforcing the therapeutic potential of these compounds (Azukizawa et al., 2008).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which mtca belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds, including mtca, are known to interact with their targets in a manner that results in a range of biological activities
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biological pathways, particularly those associated with infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of MTCA would depend on its mode of action and the biochemical pathways it affects.
Safety and Hazards
The safety information for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is classified as Eye Irrit. 2 under hazard classifications .
Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development and optimization of these analogs for various therapeutic applications.
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinoline derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOSDNQLGCEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390145 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-54-3 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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